molecular formula C12H23O4P B14591933 Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate CAS No. 61570-69-2

Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate

Cat. No.: B14591933
CAS No.: 61570-69-2
M. Wt: 262.28 g/mol
InChI Key: CTNOLVYTWSZRHC-UHFFFAOYSA-N
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Description

Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphate group attached to a diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate typically involves the reaction of diethyl phosphate with 3,4,4-trimethylpenta-1,2-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate include other phosphate esters and dienes with similar structural features. Examples include:

  • Diethyl phosphate
  • 3,4,4-trimethylpenta-1,2-diene
  • Other alkyl phosphates

Uniqueness

This compound is unique due to its specific combination of a phosphate group with a 3,4,4-trimethylpenta-1,2-dien-1-yl backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61570-69-2

Molecular Formula

C12H23O4P

Molecular Weight

262.28 g/mol

InChI

InChI=1S/C12H23O4P/c1-7-14-17(13,15-8-2)16-10-9-11(3)12(4,5)6/h10H,7-8H2,1-6H3

InChI Key

CTNOLVYTWSZRHC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC=C=C(C)C(C)(C)C

Origin of Product

United States

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